molecular formula C23H25N3O B2469894 3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380195-81-1

3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one

Katalognummer B2469894
CAS-Nummer: 2380195-81-1
Molekulargewicht: 359.473
InChI-Schlüssel: UYGYPGDVBZNOQK-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

The exact mechanism of action of 3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in cellular processes.
Biochemical and Physiological Effects:
3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. Additionally, it has been found to have activity against parasitic infections, indicating its potential as an anti-parasitic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one in lab experiments is its potential as an anti-cancer and anti-parasitic agent. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Zukünftige Richtungen

1. Further studies are needed to fully understand the mechanism of action of 3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one.
2. Studies should be conducted to optimize the use of this compound in drug development, particularly as an anti-cancer and anti-parasitic agent.
3. The potential side effects of this compound should be evaluated to determine its safety for use in humans.
4. Studies should be conducted to evaluate the efficacy of this compound in animal models of cancer and parasitic infections.
5. Further research is needed to determine the potential for this compound to be used in combination with other drugs for enhanced efficacy.

Synthesemethoden

The synthesis of 3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one involves the reaction of 4-(4-chloroquinazolin-6-yl)-1-piperidinecarboxaldehyde with (E)-3-phenylprop-2-en-1-amine in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one has been studied for its potential applications in drug development. It has been found to exhibit activity against various cancer cell lines, making it a potential anti-cancer agent. Additionally, it has been shown to have activity against parasitic infections, indicating its potential use as an anti-parasitic agent.

Eigenschaften

IUPAC Name

3-[[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23-21-10-4-5-11-22(21)24-18-26(23)17-20-12-15-25(16-13-20)14-6-9-19-7-2-1-3-8-19/h1-11,18,20H,12-17H2/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGYPGDVBZNOQK-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.